molecular formula C15H11N5O3 B11312777 N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11312777
M. Wt: 309.28 g/mol
InChI Key: WAYCZUVSWDQFGH-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety linked via an amide bond to a para-substituted benzamide group bearing a 1H-tetrazole ring. This compound’s structural uniqueness lies in the combination of a benzodioxole (a methylenedioxy-substituted benzene) and a tetrazole, a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capabilities.

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11N5O3/c21-15(17-11-3-6-13-14(7-11)23-9-22-13)10-1-4-12(5-2-10)20-8-16-18-19-20/h1-8H,9H2,(H,17,21)

InChI Key

WAYCZUVSWDQFGH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Coupling with Benzamide: The final step involves coupling the benzodioxole-tetrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SB431542: A TGF-β Inhibitor

Structure : 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate .
Key Differences :

  • Heterocyclic Core : SB431542 contains an imidazole ring substituted with a pyridine, whereas the target compound uses a tetrazole.
  • Bioactivity : SB431542 is a well-characterized TGF-β signaling inhibitor, blocking Smad2/3 phosphorylation. The tetrazole in the target compound may alter binding kinetics due to its distinct electronic properties (higher acidity, pKa ~4–5) compared to imidazole (pKa ~6–7) .

N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-Tetrazol-1-yl)benzamide

Structure : Features a thiazole ring substituted with a 4-fluorophenylmethyl group (C18H13FN6OS; MW: 380.4 g/mol) .
Key Differences :

  • Substituent Variation : The thiazole-fluorophenyl group replaces the benzodioxole, altering lipophilicity and steric bulk.
  • Bioactivity : Thiazole derivatives are often explored for antimicrobial or anticancer activity, suggesting divergent therapeutic applications compared to the benzodioxole-tetrazole hybrid .

4-(1H-Tetrazol-5-yl)benzene-1,3-diol

Structure : A simpler analog with tetrazole directly attached to a dihydroxybenzene ring .
Key Differences :

  • Functional Groups : Lacks the amide and benzodioxole moieties, reducing structural complexity.
  • Crystallographic Data : The tetrazole and benzene rings are coplanar, promoting intermolecular hydrogen bonding—a feature that may enhance crystallinity compared to the target compound .

Coumarin and Sulfonyl Derivatives

  • N-(1,3-Benzodioxol-5-yl)-4-[(dimethylamino)sulfonyl]benzamide (C16H16N2O5S; MW: 372.4 g/mol): The sulfonyl group increases hydrophilicity, contrasting with the tetrazole’s metabolic stability .

Spectroscopic Profiles

Compound IR (C=O, cm⁻¹) ^1H-NMR (Key Signals) MS (m/z)
Target Compound ~1670 (amide) δ 7.2–7.8 (benzodioxole H), δ 8.5 (tetrazole H) ~337 (M⁺)
SB431542 1679, 1605 (2×C=O) δ 7.4–8.4 (aromatic H), δ 2.6 (CH3) 414 (M⁺)
4-(1H-Tetrazol-5-yl)benzene-1,3-diol 1606 (C=O absent) δ 6.8–7.2 (diol H), δ 8.1 (tetrazole H) 207 (M⁺)

Receptor Binding and Activity

  • TGF-β1 Interaction : SB431542’s imidazole-pyridine core binds to TGF-β1’s ATP pocket (PDB: 3TZM). The target compound’s tetrazole may compete for similar binding but with altered hydrogen-bonding patterns due to its lone pair-rich nitrogen atoms .
  • Antifibrotic Potential: Tetrazole’s acidity could enhance solubility, improving bioavailability for lung antifibrotic applications compared to SB431542 .

Physicochemical Metrics

Property Target Compound SB431542 N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-...
Molecular Weight (g/mol) ~337 384 380.4
LogP (Predicted) ~2.1 ~2.8 ~3.5
Hydrogen Bond Acceptors 7 7 7

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a benzodioxole moiety and a tetrazole group, suggest potential bioactive properties that warrant thorough investigation.

Molecular Formula: C15H12N4O3
Molecular Weight: 284.28 g/mol
IUPAC Name: this compound
Canonical SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=N4)F

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzodioxole moiety can participate in π-π stacking interactions, enhancing its binding affinity to target proteins. The tetrazole group is known for its capacity to form hydrogen bonds, which may contribute to the compound's specificity towards certain receptors or enzymes.

Biological Activity

Recent studies have explored the biological activities of this compound, focusing on its potential as an enzyme inhibitor and its antimicrobial properties:

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are pivotal in cell signaling and proliferation. This inhibition can lead to reduced cell growth in cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

  • Study on Enzyme Inhibition:
    • Objective: To evaluate the inhibitory effects on protein kinases.
    • Method: Various concentrations of the compound were tested against a panel of kinases.
    • Results: The compound exhibited IC50 values in the low micromolar range for several kinases, indicating potent inhibitory activity.
  • Antimicrobial Efficacy Study:
    • Objective: To assess the antimicrobial activity against common bacterial strains.
    • Method: Disc diffusion method was employed to evaluate antibacterial activity.
    • Results: Zones of inhibition were observed for both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined at 32 µg/mL.

Data Tables

PropertyValue
Molecular FormulaC15H12N4O3
Molecular Weight284.28 g/mol
IC50 (Kinase Inhibition)Low micromolar range
MIC (Staphylococcus aureus)32 µg/mL
MIC (Escherichia coli)32 µg/mL

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